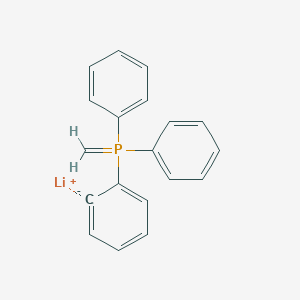
lithium;methylidene-diphenyl-phenyl-λ5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;methylidene-diphenyl-phenyl-λ5-phosphane is an organophosphorus compound that contains lithium and a complex phosphane structure. This compound is known for its air-sensitive properties and is used in various chemical synthesis processes, particularly in the preparation of diphenylphosphino compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methylidene-diphenyl-phenyl-λ5-phosphane typically involves the reduction of chlorodiphenylphosphine, triphenylphosphine, or tetraphenyldiphosphine with alkali metals such as lithium . The general reaction can be represented as follows:
- (C6H5)2PCl + 2 M → (C6H5)2PM + MCl
- (C6H5)3P + 2 M → (C6H5)2PM + MC6H5
- (C6H5)4P2 + 2 M → 2 (C6H5)2PM
These reactions are typically carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the inert atmosphere and precise control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;methylidene-diphenyl-phenyl-λ5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxides.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include halocarbons, metal halides, and water. For example:
- With halocarbons: (C6H5)2PM + RX → (C6H5)2PR + MX
- With water: (C6H5)2PLi + H2O → (C6H5)2PH + LiOH
Major Products
The major products formed from these reactions include diphenylphosphine, diphenylphosphine oxides, and various tertiary phosphines .
Aplicaciones Científicas De Investigación
Lithium;methylidene-diphenyl-phenyl-λ5-phosphane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of lithium;methylidene-diphenyl-phenyl-λ5-phosphane involves its interaction with various molecular targets and pathways. The compound acts as a ligand, coordinating with metal centers in catalytic processes. It also participates in single-electron-transfer (SET) reactions, which are crucial for its role in radical organic reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium diphenylphosphide
- Potassium diphenylphosphide
- Diphenylphosphine
Uniqueness
Lithium;methylidene-diphenyl-phenyl-λ5-phosphane is unique due to its specific lithium coordination, which imparts distinct reactivity and stability compared to its sodium and potassium counterparts. Its ability to form stable complexes with transition metals makes it particularly valuable in catalytic applications .
Propiedades
Número CAS |
93746-77-1 |
|---|---|
Fórmula molecular |
C19H16LiP |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
lithium;methylidene-diphenyl-phenyl-λ5-phosphane |
InChI |
InChI=1S/C19H16P.Li/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-15H,1H2;/q-1;+1 |
Clave InChI |
DCVIYYWAJZJWON-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=[C-]3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


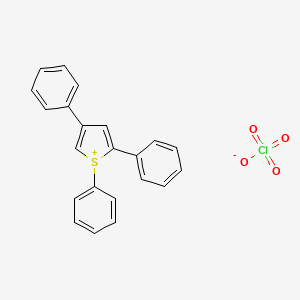
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)
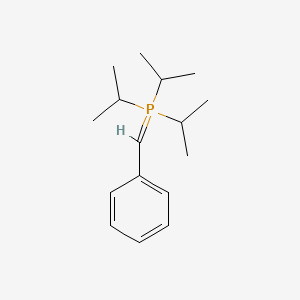
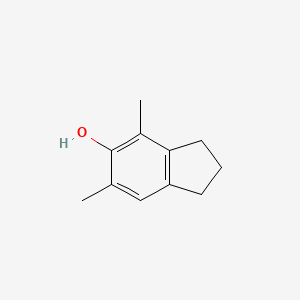
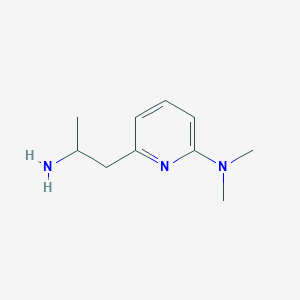
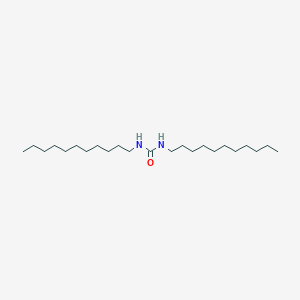
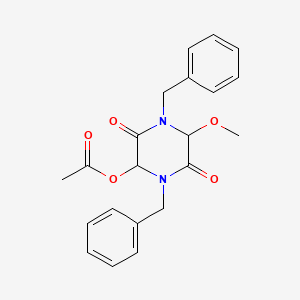
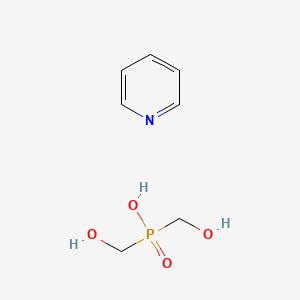
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
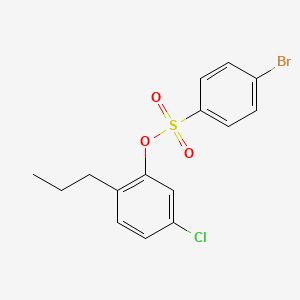


![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)

